

The Pivotal Role of 2,5-Dihydroxyterephthalic Acid in Advanced MOF Synthesis

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Compound of Interest

Compound Name: *Disodium 2,5-dihydroxyterephthalate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tailorability for a myriad of applications. At the core of many high-performance MOFs is the organic linker, which dictates the structure, stability, and functionality of the final material. 2,5-dihydroxyterephthalic acid (H₄DOBDC or H₄dhtp) has emerged as a linker of exceptional importance, particularly in the synthesis of the renowned MOF-74/CPO-27 series. Its unique chemical architecture, featuring both carboxylate and hydroxyl functional groups, enables the formation of robust frameworks with a high density of open metal sites—a critical feature for applications ranging from gas storage to catalysis and drug delivery. This guide provides a comprehensive technical overview of the role of H₄DOBDC, detailing synthesis protocols, structural properties, and its functional significance, with a special focus on its application in drug development.

Introduction: The Significance of the H₄DOBDC Linker

2,5-dihydroxyterephthalic acid is an aromatic dicarboxylic acid distinguished by two hydroxyl groups positioned on the benzene ring. This specific arrangement of functional groups is pivotal to its utility in MOF chemistry. The two carboxyl groups provide the primary coordination points

to metal ions or clusters, forming the backbone of the framework structure. Concurrently, the two hydroxyl groups play a crucial role in defining the local chemical environment within the MOF pores. They can enhance selective adsorption through hydrogen bonding and quadrupole interactions, act as secondary binding sites, or serve as handles for post-synthetic modification.

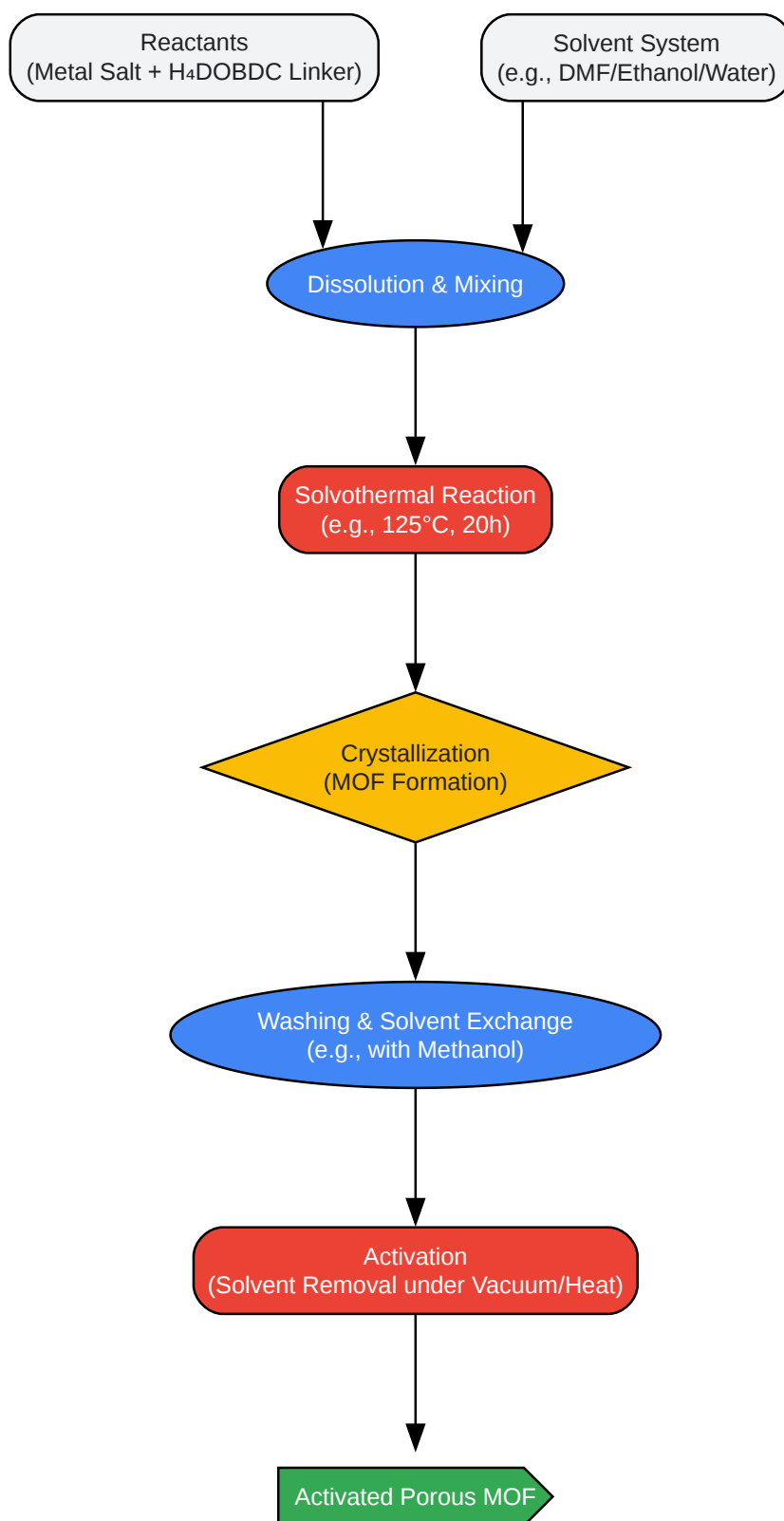
The most prominent family of MOFs synthesized using the H₄DOBDC linker is the M-MOF-74 (also known as M-CPO-27 or M₂(dobdc)) series, where M can be a variety of divalent metal ions such as Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. These materials are characterized by their iconic honeycomb-like, one-dimensional hexagonal channels and a high concentration of coordinatively unsaturated metal sites (open metal sites) upon solvent removal.

Synthesis of H₄DOBDC-Based MOFs: Methodologies and Workflows

The synthesis of H₄DOBDC-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the H₄DOBDC linker are dissolved in a solvent mixture and heated in a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal size, morphology, and phase purity. Greener, water-based synthesis routes at room temperature have also been developed, offering high space-time yields and reduced environmental impact.

Logical Workflow for MOF Synthesis

The general synthesis process for a H₄DOBDC-based MOF, such as M-MOF-74, follows a logical progression from raw materials to the final activated product. This workflow ensures the formation of a crystalline, porous material ready for its intended application.



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